2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide
Overview
Description
2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide, commonly known as Clorprenaline, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been used as a bronchodilator and is known for its potential use in treating asthma and other respiratory diseases.
Scientific Research Applications
Antimicrobial Activity
The pyrrolopyrazine scaffold, which includes 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide , has been shown to exhibit significant antimicrobial properties. This compound can be utilized in the development of new antimicrobial agents that target resistant strains of bacteria and other pathogens. The presence of the chlorine atom and the pyrazine ring in the structure may contribute to its potency by disrupting microbial cell walls or interfering with essential bacterial enzymes .
Anti-inflammatory Properties
Compounds with a pyrrolopyrazine structure have been associated with anti-inflammatory activities. This makes 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide a potential candidate for the synthesis of novel anti-inflammatory drugs. Its mechanism could involve the inhibition of inflammatory cytokines or the modulation of immune cell function .
Antiviral Applications
Research has indicated that pyrrolopyrazine derivatives can have antiviral effects. As such, 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide may be useful in the creation of antiviral medications, particularly those targeting RNA viruses, by interfering with viral replication processes .
Antioxidant Effects
The pyrrolopyrazine core is known to possess antioxidant properties. This suggests that 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide could be employed in the development of antioxidant therapies, which are beneficial in preventing oxidative stress-related diseases, including neurodegenerative disorders .
Antitumor and Anticancer Potential
Pyrrolopyrazine derivatives have shown promise in antitumor and anticancer research2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide could be explored for its efficacy in cancer treatment, possibly through mechanisms such as apoptosis induction or angiogenesis inhibition .
Kinase Inhibitory Activity
Kinase inhibition is a crucial therapeutic strategy in the treatment of various diseases, including cancer. The structure of 2-(4-chlorophenyl)-3,5,6-trimethylpyrazine 1,4-dioxide may allow it to act as a kinase inhibitor, thereby providing a pathway for the development of new drugs in this category .
Mechanism of Action
Target of Action
It is known that quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .
Mode of Action
It is known that quinoxaline derivatives interact with their targets and induce changes that lead to their biological activity .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-(4-chlorophenyl)-3,5,6-trimethyl-4-oxidopyrazin-1-ium 1-oxide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-8-9(2)16(18)13(10(3)15(8)17)11-4-6-12(14)7-5-11/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIIOJGZQBCVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3,5,6-trimethylpyrazine-1,4-diium-1,4-bis(olate) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.